

A Comparative Guide to the Metabolic Fates of Bisphenol C and Its Analogues

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Bisphenol C

Cat. No.: B080822

[Get Quote](#)

For researchers and professionals in drug development and toxicology, a comprehensive understanding of the metabolic pathways of xenobiotics is paramount for assessing their safety and biological impact. This guide provides an in-depth comparison of the metabolic pathways of **Bisphenol C** (BPC) and its widely studied analogues: Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). While extensive research has elucidated the metabolic fate of BPA, BPS, and BPF in mammalian systems, data on BPC metabolism is primarily derived from microbial studies. This guide will objectively present the available experimental data, highlighting both the similarities in metabolic activation and detoxification routes and the key differences that may influence their biological activity and persistence.

Introduction to Bisphenols and Their Metabolic Significance

Bisphenols are a class of synthetic compounds with a core structure of two hydroxyphenyl groups. They are extensively used in the production of polycarbonate plastics and epoxy resins, leading to widespread human exposure.^{[1][2][3]} The endocrine-disrupting potential of some bisphenols, particularly their estrogenic activity, has raised significant health concerns.^{[1][2]} The biological activity of bisphenols is intrinsically linked to their metabolism. The body employs a series of enzymatic reactions to transform these compounds, aiming to detoxify and facilitate their excretion. However, in some instances, metabolic activation can lead to the formation of more reactive or potent metabolites.^{[4][5]} Therefore, a comparative analysis of their metabolic pathways is crucial for risk assessment and the development of safer alternatives.

Principal Metabolic Pathways of Bisphenols

The metabolism of bisphenols in mammals primarily proceeds through two phases:

- Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.^{[4][6]} For bisphenols, this often involves hydroxylation of the aromatic rings.
- Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous hydrophilic molecules, such as glucuronic acid or sulfate.^{[7][8]} ^[9] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.^{[9][10]} Conjugation increases the water solubility of the compounds, thereby promoting their excretion and generally leading to detoxification.^[2] ^[7]

Comparative Metabolic Pathways of Bisphenol Analogues

Bisphenol A (BPA)

BPA is the most extensively studied bisphenol, and its metabolic fate is well-characterized.

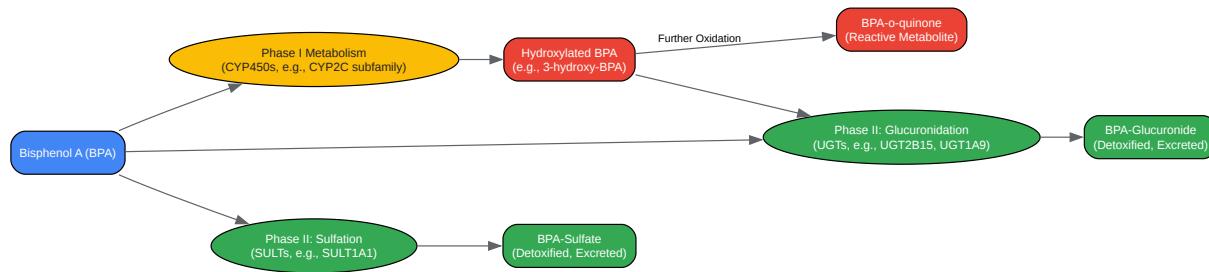
- Phase I Metabolism: In humans, BPA undergoes aromatic hydroxylation to form catechol metabolites, such as 3-hydroxy-BPA.^{[4][11]} This reaction is primarily mediated by the CYP2C subfamily of enzymes.^{[12][13]} Further oxidation can lead to the formation of reactive ortho-quinones, like BPA-3,4-quinone, which can form DNA adducts and are considered toxic metabolites.^[4]
- Phase II Metabolism: The predominant metabolic pathway for BPA is glucuronidation.^{[2][14]} The major metabolite found in human blood and urine is BPA-glucuronide.^{[2][14]} Several UGT isoforms, including UGT1A1, UGT1A9, and UGT2B15, are involved in BPA glucuronidation.^{[15][16][17][18]} Sulfation of BPA also occurs, catalyzed by SULTs such as SULT1A1, but it is generally a minor pathway compared to glucuronidation in humans.^[19] ^[20] The resulting BPA-sulfate is less active than the parent compound.^[21]

Bisphenol F (BPF) and Bisphenol S (BPS)

The metabolism of BPF and BPS is believed to follow similar pathways to BPA, though with some key differences.

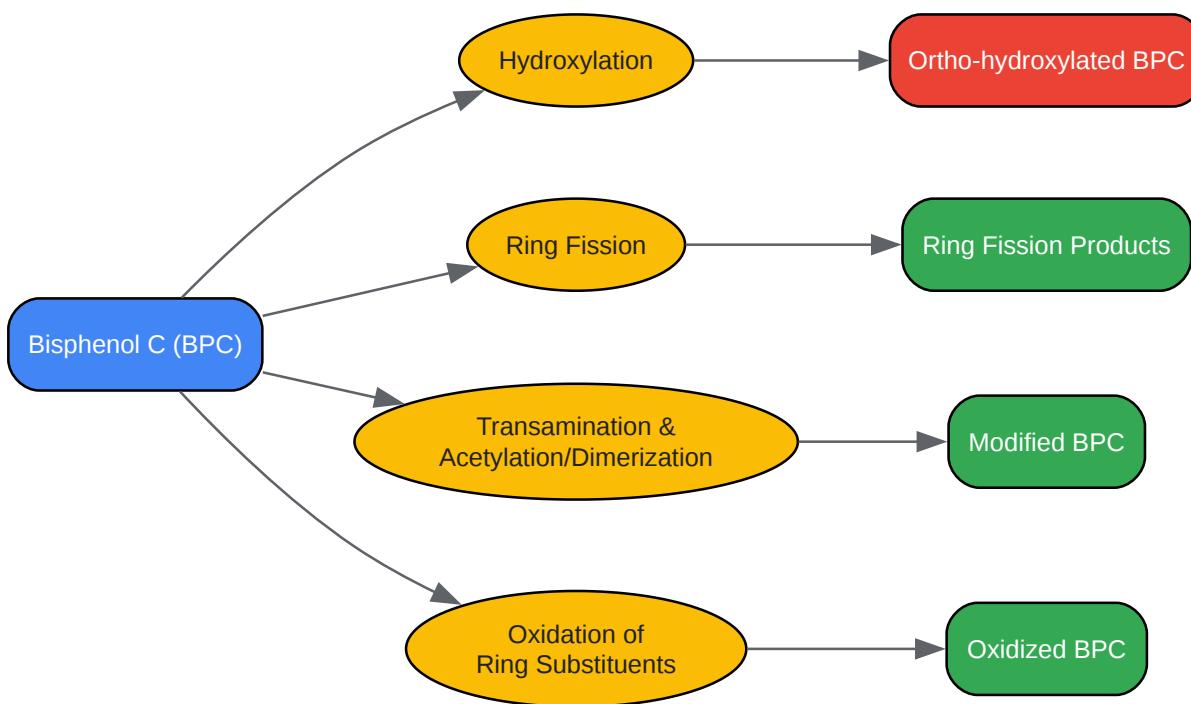
- **BPF Metabolism:** In vitro studies suggest that BPF metabolism is similar to that of BPA, with glucuronidation being a major detoxification pathway.^[7] UGT1A10, an enzyme predominantly found in the intestine, is highly active in BPF glucuronidation.^[22] In a pregnancy sheep model, BPF had the fastest clearance rate compared to BPA and BPS.^[23]
- **BPS Metabolism:** BPS also undergoes glucuronidation, primarily catalyzed by the hepatic enzyme UGT1A9.^[22] Toxicokinetic studies in a pregnancy sheep model revealed that BPS has a longer fetal half-life compared to BPA and BPF.^{[23][24]} In rats and mice, BPS is highly conjugated, with total BPS levels being significantly higher than free BPS.^{[25][26]} Studies in rats have shown that after oral administration, the main routes of excretion for BPS are via urine and feces, with urinary metabolites including glucuronide and sulfate conjugates.^[27]

Bisphenol C (BPC)


Currently, there is a notable lack of data on the metabolism of BPC in mammalian systems. The most comprehensive information available comes from a study on its biotransformation by the biphenyl-degrading bacterium *Cupriavidus basilensis*.^{[28][29][30][31]} While microbial metabolism can differ significantly from mammalian metabolism, these findings provide the first insights into the potential metabolic fate of BPC.

- **Microbial Biotransformation:** In *Cupriavidus basilensis*, BPC undergoes several transformation pathways:^{[28][29]}
 - **Hydroxylation:** Formation of ortho-hydroxylated BPC.
 - **Ring Fission:** Cleavage of the aromatic ring structure.
 - **Transamination and Acetylation/Dimerization:** Modification of the functional groups.
 - **Oxidation of Ring Substituents:** Alteration of the groups attached to the phenol rings.

It is important to emphasize that these microbial pathways may not be representative of mammalian metabolism. Further research is critically needed to determine the metabolic fate of BPC in humans and other mammals to accurately assess its potential health risks.


Visualizing the Metabolic Pathways

The following diagrams illustrate the known and proposed metabolic pathways of BPA and the microbial biotransformation of BPC.

[Click to download full resolution via product page](#)

Caption: Metabolic pathways of Bisphenol A (BPA) in mammals.

[Click to download full resolution via product page](#)

Caption: Biotransformation pathways of **Bisphenol C (BPC)** by *Cupriavidus basilensis*.

Quantitative Comparison of Metabolic Kinetics

The efficiency of metabolic pathways can be compared using kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_{max}). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher V_{max} indicates a faster metabolic rate. The intrinsic clearance (V_{max}/K_m) is a measure of the overall metabolic efficiency.

Bisphenol	Enzyme/System	K _m (μM)	V _{max} (pmol/min/mg protein)	Intrinsic Clearance (V _{max} /K _m)	Reference(s)
BPA	Pooled Human Liver Microsomes (Glucuronidation)	6.39	4250	665.1	[15]
UGT2B15	Recombinant Human UGT2B15	8.68	873	100.6	[15]
BPS	Not available	Not available	Not available	Not available	
BPF	Not available	Not available	Not available	Not available	
BPC	Not available	Not available	Not available	Not available	

Note: The table highlights the significant gap in quantitative metabolic data for BPS, BPF, and particularly BPC in mammalian systems.

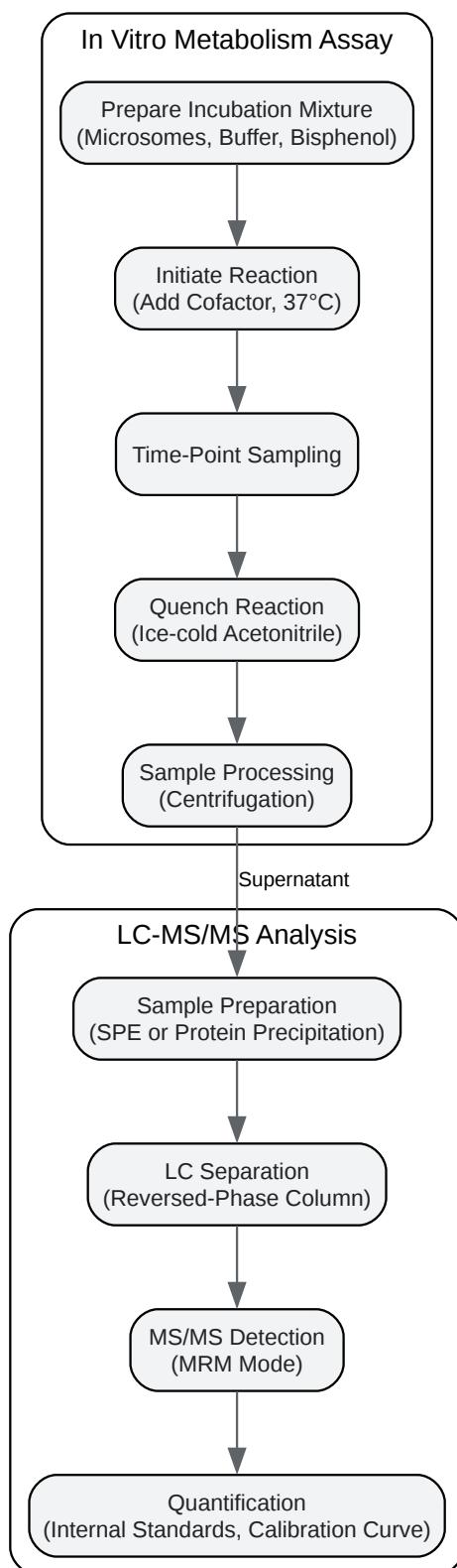
Experimental Protocols

In Vitro Metabolism Assay Using Liver Microsomes

This protocol provides a generalized workflow for assessing the metabolic stability of bisphenols in liver microsomes.

- Preparation of Incubation Mixture:
 - In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
 - Add the bisphenol test compound at a final concentration relevant to expected exposure levels.
 - Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

- Initiation of the Reaction:
 - Start the metabolic reaction by adding the cofactor, NADPH (for Phase I) or UDPGA (for Phase II glucuronidation) or PAPS (for Phase II sulfation).
 - Incubate the mixture at 37°C with gentle shaking.
- Time-Point Sampling:
 - At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
- Quenching the Reaction:
 - Immediately stop the reaction in the collected aliquots by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate the proteins.
- Sample Processing:
 - Centrifuge the quenched samples to pellet the precipitated proteins.
 - Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new tube.
- LC-MS/MS Analysis:
 - Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound over time and identify and quantify the metabolites formed.


LC-MS/MS Analysis of Bisphenols and Their Metabolites

This protocol outlines a general procedure for the simultaneous quantification of bisphenols and their metabolites.[\[13\]](#)[\[32\]](#)

- Sample Preparation:
 - For biological samples like plasma or urine, a sample clean-up and extraction step is often necessary. Solid-phase extraction (SPE) is a common technique used for this purpose.

- For in vitro samples, protein precipitation followed by centrifugation is typically sufficient.
- Chromatographic Separation:
 - Inject the prepared sample into a liquid chromatography (LC) system.
 - Use a suitable column, such as a C18 reversed-phase column, to separate the parent bisphenols from their more polar metabolites.
 - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
 - The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode for bisphenols.
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting specific precursor-to-product ion transitions for each analyte and internal standard, which provides high selectivity and sensitivity.
- Quantification:
 - Use isotopically labeled internal standards (e.g., d₆-BPA) to correct for matrix effects and variations in instrument response.
 - Generate a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for studying bisphenol metabolism.

Conclusion and Future Directions

The metabolic pathways of BPA, BPF, and BPS in mammalian systems are primarily characterized by Phase I hydroxylation and Phase II conjugation, with glucuronidation being the major detoxification route. These pathways effectively reduce the estrogenic activity of the parent compounds and facilitate their excretion. However, the formation of reactive intermediates during Phase I metabolism of BPA highlights a potential for metabolic activation and toxicity.

A significant knowledge gap exists regarding the metabolic fate of **Bisphenol C** in mammalian systems. The available data from microbial biotransformation studies suggest that BPC can be metabolized through various pathways, including hydroxylation and ring fission. While informative, these findings cannot be directly extrapolated to humans.

For a comprehensive risk assessment and to ensure the safety of BPA alternatives, future research should prioritize:

- In vitro and in vivo studies on the metabolism of BPC in mammalian models: This is essential to identify the relevant metabolic pathways, the enzymes involved, and the potential for the formation of bioactive or toxic metabolites.
- Quantitative analysis of the metabolic kinetics of BPC and other less-studied analogues: Determining the K_m , V_{max} , and intrinsic clearance values will allow for a more direct comparison of their metabolic efficiencies and potential for bioaccumulation.
- Head-to-head comparative studies: Designing experiments that directly compare the metabolism of multiple bisphenol analogues under identical conditions will provide the most robust data for evaluating their relative safety.

By addressing these research needs, the scientific community can build a more complete understanding of the metabolic fates of bisphenol analogues, which is critical for protecting human health and guiding the development of safer industrial chemicals.

References

- Bégin, F., & Sleno, L. (2020). Simultaneous Quantification of Bisphenol A, Its Glucuronide Metabolite, and Commercial Alternatives by LC-MS/MS for In Vitro Skin Absorption Studies. *Journal of Analytical Toxicology*, 45(2), 155-164. [\[Link\]](#)

- Taylor, J. A., et al. (2011). The Pharmacokinetics of BPA: Similarities in Human and Animal Metabolism Suggest Higher Exposure than Thought. *Environmental Health Perspectives*, 119(4), 422-430. [\[Link\]](#)
- Restek Corporation. (n.d.). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. [\[Link\]](#)
- Yoshihara, S., et al. (2014). Weak activity of UDP-glucuronosyltransferase toward Bisphenol analogs in mouse perinatal development. *Journal of Toxicological Sciences*, 39(4), 629-635. [\[Link\]](#)
- Lacorte, S., et al. (2021). A new LC/MS method for specific determination of human systemic exposure to bisphenol A, F and S through their metabolites: Application to cord blood samples.
- Gramec Skledar, D., & Peterlin Mašič, L. (2018). Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters. *Environmental Health Perspectives*, 126(7), 077003. [\[Link\]](#)
- De Groot, M. J., et al. (2023). Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study. *Inorganic Chemistry*, 62(6), 2536-2551. [\[Link\]](#)
- De Groot, M. J., et al. (2023). Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study.
- Vandendorren, S., et al. (2015). Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine.
- Völkel, W., et al. (2002). Metabolism and kinetics of bisphenol a in humans at low doses following oral administration. *Chemical Research in Toxicology*, 15(10), 1281-1287. [\[Link\]](#)
- Völkel, W., et al. (2002). Metabolism and Kinetics of Bisphenol A in Humans at Low Doses Following Oral Administration.
- Gramec Skledar, D., & Peterlin Mašič, L. (2018). Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters.
- Di Donato, M., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues.
- Kester, M. H. A., et al. (2000). Cytosolic sulfotransferases in endocrine disruption. *Essays in Biochemistry*, 35, 47-59. [\[Link\]](#)
- Schlüter, R., et al. (2020). Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium Cupriavidus basilensis - a structure-biotransformation relationship.
- De Groot, M. J., et al. (2023). Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study. *PubMed*. [\[Link\]](#)
- Yalcin, E. B., et al. (2018). Bisphenol A sulfonation is impaired in metabolic and liver disease.

- Ousji, O., et al. (2020). Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry.
- Schlüter, R., et al. (2020). Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium *Cupriavidus basilensis*. PubMed. [\[Link\]](#)
- Kester, M. H. A., et al. (2000). Potent Inhibition of Estrogen Sulfotransferase by Hydroxylated Metabolites of Polyhalogenated Aromatic Hydrocarbons Reveals Alternative Mechanism for Estrogenic Activity of Endocrine Disrupters. *The Journal of Clinical Endocrinology & Metabolism*, 85(9), 3397-3401. [\[Link\]](#)
- Pan, W., et al. (2024). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA.
- Nishikawa, M., et al. (2010). *Research Placenta*, 31(7), 628-634. [\[Link\]](#)
- Gingrich, J., et al. (2019). Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model. *Chemosphere*, 220, 185-194. [\[Link\]](#)
- Pan, W., et al. (2024). Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA.
- Beyer, D., et al. (2017). In vitro percutaneous absorption and metabolism of Bisphenol A (BPA) through fresh human skin.
- De Groef, S., et al. (2023). Screening of Metabolism-Disrupting Chemicals on Pancreatic α -Cells Using In Vitro Methods. *MDPI*. [\[Link\]](#)
- Ousji, O., et al. (2020). Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry. PubMed. [\[Link\]](#)
- Waidyanatha, S., et al. (2020).
- Hanioka, N., et al. (2012). Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms.
- Miyakoda, H., et al. (1999). High sulfotransferase activity for phenolic aromatic odorants present in the mouse olfactory organ. PubMed. [\[Link\]](#)
- Gayrard, V., et al. (2020). Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed.
- Gingrich, J., et al. (2019). Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model.
- Hanioka, N., et al. (2008).
- Waidyanatha, S., et al. (2020). Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed. *Taylor & Francis Online*. [\[Link\]](#)
- Waidyanatha, S., et al. (2018).

- Hanioka, N., et al. (2020). Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry.
- Zühlke, M. K., et al. (2017). Biotransformation and reduction of estrogenicity of bisphenol A by the biphenyl-degrading Cupriavidus basilensis. PubMed. [Link]
- Beyer, D., et al. (2017). In vitro percutaneous absorption and metabolism of Bisphenol A (BPA) through fresh human skin. PubMed. [Link]
- Zühlke, M. K., et al. (2017). Biotransformation and reduction of estrogenicity of bisphenol A by the biphenyl-degrading Cupriavidus basilensis.
- Vandenberg, L. N., et al. (2014). A round robin approach to the analysis of bisphenol a (BPA) in human blood samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and kinetics of bisphenol a in humans at low doses following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of Bisphenol by Human Cytochrome P450 2C9 Enzymes: A Density Functional Theory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol-A glucuronidation in human liver and breast: Identification of UDP-glucuronosyltransferases (UGTs) and influence of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]
- 10. The Pharmacokinetics of BPA: Similarities in Human and Animal Metabolism Suggest Higher Exposure than Thought - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 11. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [\[discover.restek.com\]](https://discover.restek.com)
- 12. pubs.acs.org [pubs.acs.org]
- 13. Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro percutaneous absorption and metabolism of Bisphenol A (BPA) through fresh human skin - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 16. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 17. academic.oup.com [academic.oup.com]
- 18. portlandpress.com [portlandpress.com]
- 19. High sulfotransferase activity for phenolic aromatic odorants present in the mouse olfactory organ - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 20. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 21. Toxicokinetics of bisphenol A, bisphenol S, and bisphenol F in a pregnancy sheep model - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 22. Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 23. tandfonline.com [tandfonline.com]
- 24. Disposition and metabolism of the bisphenol analogue, bisphenol S, in Harlan Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 25. researchgate.net [researchgate.net]
- 26. Biotransformation of bisphenol A analogues by the biphenyl-degrading bacterium *Cupriavidus basilensis* - a structure-biotransformation relationship - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 27. Biotransformation and reduction of estrogenicity of bisphenol A by the biphenyl-degrading *Cupriavidus basilensis* - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- 28. researchgate.net [researchgate.net]
- 29. library.dphen1.com [library.dphen1.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Metabolic Fates of Bisphenol C and Its Analogues]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080822#comparing-the-metabolic-pathways-of-bisphenol-c-and-its-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com